
1-Methoxy-3-methylbutane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3-methylbutane-2-thiol is an organic compound with the molecular formula C6H14OS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs. This compound is used in various chemical processes and has unique properties due to the presence of both an ether (–O–) and a thiol group.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methylbutane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst to form 1-methoxy-3-methylbutane. This intermediate can then be treated with hydrogen sulfide (H2S) in the presence of a base to introduce the thiol group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-Methoxy-3-methylbutane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOMe) can be employed.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiols depending on the nucleophile used.
科学的研究の応用
1-Methoxy-3-methylbutane-2-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry and enzymatic reactions.
Medicine: Research into thiol-containing compounds often explores their potential as antioxidants or in drug development.
Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 1-Methoxy-3-methylbutane-2-thiol involves its thiol group, which can act as a nucleophile in various chemical reactions. The sulfur atom in the thiol group has a lone pair of electrons that can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its reactivity and applications in synthesis.
類似化合物との比較
3-Methoxy-3-methyl-1-butanol: An alcohol with a similar structure but lacks the thiol group.
3-Methyl-1-butanethiol: A thiol with a similar structure but lacks the methoxy group.
1-Butanethiol, 3-methyl-: Another thiol with a different carbon skeleton.
Uniqueness: 1-Methoxy-3-methylbutane-2-thiol is unique due to the presence of both an ether and a thiol group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups.
特性
分子式 |
C6H14OS |
|---|---|
分子量 |
134.24 g/mol |
IUPAC名 |
1-methoxy-3-methylbutane-2-thiol |
InChI |
InChI=1S/C6H14OS/c1-5(2)6(8)4-7-3/h5-6,8H,4H2,1-3H3 |
InChIキー |
CWRMTZLLDUDMIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(COC)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
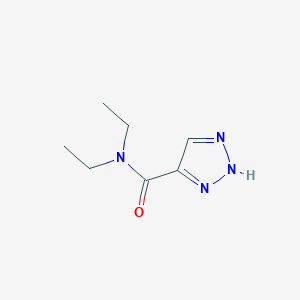
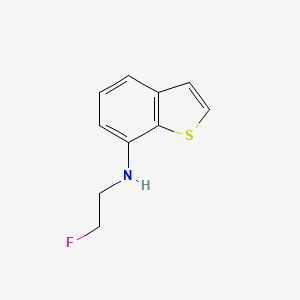
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)
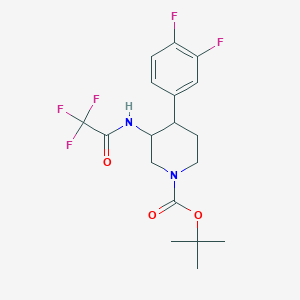

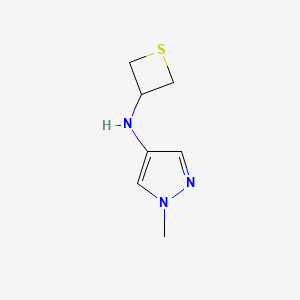
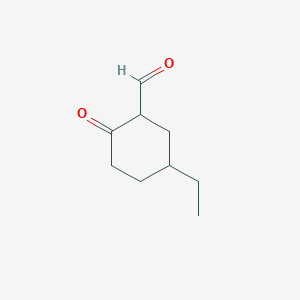
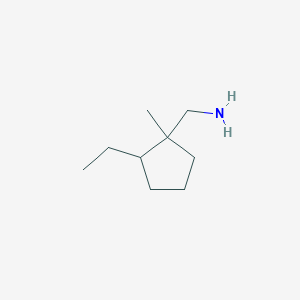
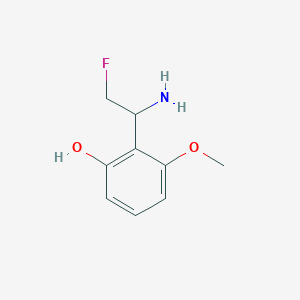
![hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15276632.png)
![11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B15276634.png)
